molecular formula C16H15NO2S B7451291 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline

1-(Phenylsulfonyl)-3-phenyl-3-pyrroline

Cat. No. B7451291
M. Wt: 285.4 g/mol
InChI Key: XVBLZYCFYKJKHF-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-3-phenyl-3-pyrroline, also known as PSPL, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PSPL belongs to the family of pyrroline compounds, which are known for their diverse biological activities. In

Mechanism of Action

The exact mechanism of action of 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline is not fully understood. However, studies have suggested that 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline may exert its biological effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has also been found to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer.
Biochemical and physiological effects:
1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has been shown to have various biochemical and physiological effects. In cancer cells, 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has been found to induce apoptosis by activating caspase-3 and caspase-9 and downregulating Bcl-2 expression. 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has also been reported to reduce oxidative stress and inflammation in the brain and protect neurons from apoptosis. In cardiovascular disease, 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has been found to induce vasodilation and improve endothelial function.

Advantages and Limitations for Lab Experiments

1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological effects can be easily measured using various assays. However, 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has some limitations as well. Its low solubility in water and other common solvents can make it challenging to work with, and its stability under different conditions needs to be carefully monitored.

Future Directions

There are several future directions for research on 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline. One area of interest is the development of 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline analogs with improved solubility and bioavailability. Another area of research is the exploration of the potential of 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline as a treatment for neurodegenerative diseases such as Parkinson's and Huntington's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline and its potential interactions with other signaling pathways.

Synthesis Methods

The synthesis of 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline involves the reaction of 3-phenyl-2-propen-1-ol with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an elimination-addition mechanism to yield 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline as a white solid with a melting point of 156-158 °C.

Scientific Research Applications

1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has been shown to inhibit the growth of cancer cells and induce apoptosis. 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has also been found to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease. Furthermore, 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has been reported to have vasodilatory effects and may have potential as a treatment for hypertension and other cardiovascular diseases.

properties

IUPAC Name

1-(benzenesulfonyl)-3-phenyl-2,5-dihydropyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c18-20(19,16-9-5-2-6-10-16)17-12-11-15(13-17)14-7-3-1-4-8-14/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBLZYCFYKJKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CN1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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